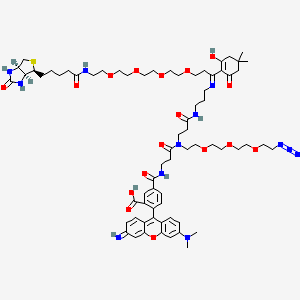

Biotin-PEG4-Dde-TAMRA-PEG3-Azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C69H96N12O17S |

|---|---|

Molekulargewicht |

1397.6 g/mol |

IUPAC-Name |

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |

InChI-Schlüssel |

BZMNWSIWUFJKEL-RKILTYLGSA-N |

Isomerische SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |

Kanonische SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a sophisticated, trifunctional chemical probe designed for the selective labeling, enrichment, and detection of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on chemical proteomics and its potential utility in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Introduction

In the fields of chemical biology and drug development, the ability to identify and characterize protein targets, profile their activity, and visualize their localization is paramount. Trifunctional chemical probes have emerged as powerful tools to achieve these objectives. This compound is a state-of-the-art reagent that integrates three key functionalities into a single molecule: a biotin (B1667282) handle for affinity purification, a TAMRA (tetramethylrhodamine) fluorophore for sensitive detection, and an azide (B81097) group for bioorthogonal ligation via "click chemistry". A key feature of this probe is the inclusion of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which is cleavable under mild conditions, enabling the recovery of target molecules after their capture.

Molecular Structure and Properties

This compound is a complex molecule with distinct functional domains connected by polyethylene (B3416737) glycol (PEG) spacers. These PEG linkers enhance the molecule's aqueous solubility and provide spatial separation between the functional moieties, minimizing steric hindrance.

The core components are:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly efficient enrichment of labeled biomolecules from complex mixtures like cell lysates.

-

TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorophore, allowing for the visualization and quantification of labeled molecules using fluorescence-based techniques such as in-gel fluorescence scanning, microscopy, and flow cytometry.

-

Azide (N3): A bioorthogonal functional group that specifically reacts with alkyne-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions. This enables the covalent attachment of the probe to target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne.

-

Dde Linker: A chemically cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with aqueous hydrazine (B178648). This allows for the release of the captured biomolecule from the streptavidin resin, leaving the biotin tag behind and facilitating downstream analysis, such as mass spectrometry.

-

PEG Spacers (PEG4 and PEG3): Hydrophilic polyethylene glycol chains that increase the overall water solubility of the probe and provide a flexible spacer arm to ensure that each functional group can operate without interfering with the others.

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of this compound and its constituent functional groups.

| Property | Value | Source |

| Molecular Formula | C69H96N12O17S | [1][2] |

| Molecular Weight | 1397.65 g/mol | [1] |

| CAS Number | 2353409-56-8 | [1][2] |

| Purity | >96% | [1] |

| Solubility | Soluble in DMSO, DMF | [3] |

| TAMRA Excitation Max. | ~555 nm | [4] |

| TAMRA Emission Max. | ~580 nm | [4] |

| TAMRA Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [4] |

| TAMRA Quantum Yield | 0.3–0.5 | [4] |

Note: The spectral properties of TAMRA can be influenced by its local environment, including conjugation to other molecules and the solvent. The provided values are typical for TAMRA conjugates.

Mechanism of Action and Experimental Workflow

The utility of this compound lies in a multi-step experimental workflow designed to isolate and identify specific biomolecules from a complex mixture. This process is particularly powerful in chemical proteomics for activity-based protein profiling (ABPP).

General Experimental Workflow

The logical flow of a typical chemical proteomics experiment using this probe involves three main stages: labeling, enrichment, and analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the key steps in a chemical proteomics experiment using this compound. Optimization for specific experimental systems is recommended.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is for labeling an alkyne-modified protein in a cell lysate with the azide-containing probe.

-

Prepare Reagents:

-

Probe Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in single-use aliquots at -80°C.

-

Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.

-

Reducing Agent (e.g., TCEP): Freshly prepare a 100 mM stock solution of Tris(2-carboxyethyl)phosphine in water.

-

Ligand (e.g., TBTA): Prepare a 2 mM stock solution of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine in a 1:4 DMSO:t-butanol mixture.

-

-

Labeling Reaction:

-

To 500 µL of cell lysate containing the alkyne-modified protein, add the click chemistry reagents sequentially. It is critical to add the reagents in the specified order to ensure proper copper reduction.

-

25 µL of 2 mM TBTA (final concentration: 0.1 mM)

-

10 µL of 50 mM CuSO4 (final concentration: 1 mM)

-

5 µL of 100 mM TCEP (final concentration: 1 mM)

-

1.25 µL of 10 mM this compound (final concentration: 25 µM)

-

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Protocol 2: Affinity Enrichment of Labeled Proteins

-

Prepare Beads:

-

Resuspend streptavidin-agarose resin and take a sufficient volume for your sample (e.g., 50 µL of 50% slurry).

-

Wash the beads three times with PBS containing 0.1% SDS.

-

-

Capture:

-

Add the washed streptavidin beads to the labeling reaction mixture from Protocol 1.

-

Incubate for 1-2 hours at room temperature with end-over-end rotation to allow for the biotin-streptavidin interaction.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes).

-

Discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might be:

-

Twice with 1% SDS in PBS.

-

Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.

-

Twice with PBS.

-

-

Protocol 3: Dde Linker Cleavage and Elution

-

Prepare Cleavage Solution:

-

Prepare a fresh 2% (v/v) aqueous solution of hydrazine monohydrate. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Elution:

-

After the final wash, remove all supernatant from the beads.

-

Resuspend the beads in 100 µL of the 2% hydrazine solution.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.[3][5]

-

Centrifuge the beads (e.g., 7,000 x g for 5 minutes) and carefully collect the supernatant containing the eluted, TAMRA-labeled protein. The biotin moiety will remain attached to the Dde remnant on the beads.

-

-

Downstream Analysis:

-

The eluted sample can now be analyzed. For SDS-PAGE, the sample can be mixed with loading buffer. The TAMRA fluorescence allows for direct in-gel visualization. For mass spectrometry, the sample would typically undergo reduction, alkylation, and tryptic digestion.

-

Applications

Chemical Proteomics

The primary application of this compound is in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). In a typical ABPP experiment, a reactive probe with an alkyne handle is used to covalently label the active sites of a class of enzymes in a complex proteome. The trifunctional probe is then "clicked" onto the alkyne handle. This allows for the fluorescent detection of labeled enzymes and their subsequent enrichment and identification by mass spectrometry. The cleavable nature of the Dde linker is advantageous as it allows for the recovery of the target proteins under mild conditions, which is often more compatible with downstream analysis than the harsh denaturing conditions required to disrupt the biotin-streptavidin interaction.[6][7]

Antibody-Drug Conjugates (ADCs)

While primarily used in proteomics, linkers with similar structures are employed in the synthesis of ADCs.[8] In this context, the azide group could be used to conjugate the linker to an alkyne-modified antibody. The other end of the linker would be attached to a cytotoxic drug. While the biotin and TAMRA moieties are not typically part of a final therapeutic ADC, they could be invaluable during the research and development phase for tracking, purification, and characterization of the conjugate. The cleavable Dde linker could also be substituted for a linker that is cleavable under physiological conditions (e.g., by proteases or in the acidic environment of lysosomes) for drug release at the target site.

Conclusion

This compound is a versatile and powerful tool for modern biochemical and pharmaceutical research. Its trifunctional nature consolidates target detection, enrichment, and identification into a streamlined workflow. The inclusion of a cleavable linker overcomes a significant limitation of traditional biotin-streptavidin affinity purification, enhancing the compatibility of this technique with sensitive downstream analyses like mass spectrometry. For researchers in drug discovery and chemical proteomics, this probe offers a robust method for elucidating protein function, identifying drug targets, and characterizing biomolecular interactions.

References

- 1. precisepeg.com [precisepeg.com]

- 2. xcessbio.com [xcessbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide: A Trifunctional Probe for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, a versatile trifunctional chemical probe. This document details experimental protocols for its use in activity-based protein profiling (ABPP), target identification, and other chemical biology workflows.

Core Chemical Structure and Functional Moieties

This compound is a sophisticated chemical tool designed with distinct functional components, enabling a multi-step workflow for identifying and isolating biomolecules of interest. The molecule consists of a biotin (B1667282) affinity tag, a TAMRA fluorophore, and an azide (B81097) reactive handle, all connected by polyethylene (B3416737) glycol (PEG) linkers and a cleavable Dde moiety.

The key components are:

-

Biotin: A high-affinity ligand for streptavidin, enabling robust capture and enrichment of labeled biomolecules.

-

Polyethylene Glycol (PEG) Spacers (PEG4 and PEG3): Hydrophilic linkers that increase the solubility of the probe in aqueous buffers and provide spatial separation between the functional moieties, minimizing steric hindrance.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A chemically cleavable linker that is stable under many experimental conditions but can be selectively cleaved with hydrazine (B178648), allowing for the mild elution of captured proteins.[1]

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that allows for the sensitive detection and visualization of labeled biomolecules via in-gel fluorescence scanning or fluorescence microscopy.

-

Azide (N3): A bioorthogonal reactive group that enables covalent conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[2]

The combination of these features in a single molecule allows for a consolidated workflow of labeling, visualizing, and purifying target proteins from complex biological samples.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2353409-56-8 | [3][4][5] |

| Molecular Formula | C69H96N12O17S | [3][5] |

| Molecular Weight | 1397.64 g/mol | [3] |

| Purity | >96% | [5] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a powerful tool in chemical proteomics and drug discovery. Its primary application is in Activity-Based Protein Profiling (ABPP) , a technique used to identify the protein targets of small molecules and to profile the activity of entire enzyme families.

In a typical ABPP workflow, a small molecule inhibitor or probe is modified with an alkyne handle. This alkyne-modified probe is then introduced to a complex proteome (e.g., a cell lysate). The probe covalently binds to its protein targets. Subsequently, the this compound is "clicked" onto the alkyne handle of the probe-protein conjugate. This allows for:

-

Fluorescent Detection: The TAMRA fluorophore enables the direct visualization of labeled proteins in an SDS-PAGE gel, providing a rapid assessment of labeling efficiency and specificity.[6]

-

Affinity Purification: The biotin tag facilitates the selective enrichment of the labeled proteins from the complex mixture using streptavidin-coated beads.

-

Target Identification: The enriched proteins can be eluted from the beads by cleaving the Dde linker and subsequently identified using mass spectrometry. The mild cleavage conditions help to reduce the co-elution of non-specifically bound proteins.[1]

This methodology is invaluable for:

-

Identifying the molecular targets of drugs and bioactive compounds.

-

Screening for enzyme inhibitors.

-

Profiling changes in enzyme activity in response to cellular stimuli or disease states.

Experimental Protocols

The following protocols are adapted from methodologies described for similar trifunctional, cleavable probes and provide a framework for the use of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins in Cell Lysates

This protocol describes the "clicking" of the azide-containing probe onto alkyne-modified proteins within a complex proteome.

Reagents and Materials:

-

Alkyne-probe-labeled cell lysate (in a suitable buffer, e.g., PBS)

-

This compound stock solution (5 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (1.7 mM in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)

-

Streptavidin-agarose beads

Procedure:

-

To 50 µL of the alkyne-probe-labeled cell lysate (containing approximately 50 µg of total protein), add the following reagents in order, vortexing briefly after each addition:

-

1 µL of this compound stock solution (final concentration: 100 µM)

-

1 µL of TCEP stock solution (final concentration: 1 mM)

-

3 µL of TBTA stock solution (final concentration: 100 µM)

-

1 µL of CuSO4 stock solution (final concentration: 1 mM)

-

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

The labeled proteome is now ready for downstream analysis, such as in-gel fluorescence scanning or affinity purification.

In-Gel Fluorescence Detection of Labeled Proteins

Procedure:

-

To the reaction mixture from section 3.1, add 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a suitable polyacrylamide gel (e.g., 12% SDS-PAGE).

-

Visualize the TAMRA-labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths (e.g., excitation at 550 nm and emission at 580 nm).

Affinity Enrichment of Labeled Proteins

Procedure:

-

Following the click reaction (section 3.1), add pre-washed streptavidin-agarose beads to the lysate and incubate at 4°C for 1-2 hours with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a suitable buffer (e.g., PBS containing 0.1% SDS) to remove non-specifically bound proteins.

Cleavage and Elution of Captured Proteins

Procedure:

-

After the final wash, resuspend the streptavidin beads in a cleavage buffer of 2% hydrazine in PBS.[6]

-

Incubate the mixture at room temperature for 1-2 hours with gentle agitation to cleave the Dde linker and release the captured proteins.[1]

-

Separate the beads by centrifugation and collect the supernatant containing the eluted, TAMRA-labeled proteins.

-

The eluted proteins can then be prepared for identification by mass spectrometry.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a typical chemical proteomics experiment using this compound.

Caption: Experimental workflow for target identification using the trifunctional probe.

Caption: Logical relationship of the functional moieties in the probe.

Conclusion

This compound is a highly versatile and powerful tool for modern chemical biology and drug discovery. Its trifunctional design streamlines the process of target identification by integrating fluorescent detection, affinity purification, and mild, cleavable elution into a single probe. This enables researchers to efficiently and confidently identify the protein targets of small molecules, contributing to a deeper understanding of biological pathways and accelerating the development of new therapeutics.

References

An In-depth Technical Guide to Cleavable Linker Biotin-TAMRA-Azide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable Biotin-TAMRA-Azide linkers, a versatile class of trifunctional probes essential for modern biological research and drug development. These reagents integrate a biotin (B1667282) moiety for affinity capture, a TAMRA fluorophore for sensitive detection, and an azide (B81097) group for bioorthogonal conjugation via "click chemistry." The incorporation of a cleavable linker between the biotin and the other functional groups allows for the mild release of captured biomolecules, overcoming a significant limitation of the strong biotin-streptavidin interaction.[1][2][3] This guide details the physicochemical properties, experimental protocols, and diverse applications of these powerful research tools.

Core Properties of Biotin-TAMRA-Azide Linkers

The key feature of these probes is their modular design, which typically consists of a biotin affinity tag, a TAMRA (tetramethylrhodamine) fluorescent reporter, an azide handle for click chemistry, and a strategically placed cleavable spacer.[1][3] Several types of cleavable linkers are available, each with a unique mechanism of cleavage, allowing researchers to choose the most appropriate reagent for their specific experimental needs.

Physicochemical Properties

The following tables summarize the key quantitative data for representative Biotin-TAMRA-Azide linkers with different cleavable moieties.

Table 1: General Physicochemical Properties

| Property | Dde-Cleavable Biotin-TAMRA-Azide | Diazo-Cleavable Biotin-Azide | PC-Cleavable Biotin-Azide |

| Molecular Weight | ~1426.72 g/mol [3] | ~711.83 g/mol [4] | Varies |

| Chemical Formula | C71H101N12O17S[3] | C33H45N9O7S[4] | Varies |

| Appearance | Red amorphous solid[3] | Dark orange solid[4] | Varies |

| Solubility | DMSO, DMF[3] | DMSO, DMF[4] | Varies |

| Storage Conditions | -20°C[3] | -20°C[4] | -20°C[5] |

Table 2: Spectroscopic Properties of TAMRA

| Property | Value |

| Excitation Maximum (Ex) | ~550 nm[2] |

| Emission Maximum (Em) | Varies depending on conjugation state |

| Visualization | UV-Vis or fluorescence spectroscopy[2] |

Experimental Protocols

This section provides detailed methodologies for the key experimental workflows involving cleavable Biotin-TAMRA-Azide linkers, including click chemistry conjugation, affinity purification, and linker cleavage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the conjugation of a Biotin-TAMRA-Azide probe to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Biotin-TAMRA-Azide probe (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock, freshly prepared in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in 1:4 DMSO:t-butanol)

-

Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

-

DMSO

Procedure:

-

Dissolve the alkyne-modified biomolecule in water.

-

Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[6]

-

Add DMSO to the reaction mixture.[6]

-

Add the Biotin-TAMRA-Azide stock solution to the desired final concentration (e.g., 25 µM).[7]

-

Prepare the CuAAC catalyst master mix by adding the reagents in the following order: TBTA, CuSO4, and TCEP.[7] A color change from light blue to yellow-green upon TCEP addition indicates proper copper reduction.[7]

-

Add the catalyst master mix to the reaction mixture containing the biomolecule and azide probe. The final concentrations of the catalyst components are typically 1 mM CuSO4, 1 mM TCEP, and 0.1 mM TBTA.[7]

-

Incubate the reaction at room temperature for 1-4 hours, or overnight.[6][8] The reaction can be accelerated by incubating at a higher temperature (e.g., 40-45°C).

-

Optional: Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Remove excess reagents by a suitable method such as a PD-10 desalting column, precipitation (e.g., with acetone (B3395972) or ethanol), or dialysis.[6]

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of biotinylated biomolecules using streptavidin-coated beads.

Materials:

-

Biotinylated sample from the click chemistry reaction

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Phosphate-buffered saline (PBS)

-

Wash buffers (e.g., PBS with 1% SDS, 6 M urea (B33335), 1 M NaCl)[1]

Procedure:

-

Equilibrate the streptavidin beads with PBS.

-

Add the biotinylated sample to the equilibrated beads.

-

Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow for binding.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (unbound fraction).

-

Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended, for example:

-

Wash 1: PBS with 1% SDS.[1]

-

Wash 2: 6 M urea in 250 mM ammonium (B1175870) bicarbonate.[1]

-

Wash 3: 1 M NaCl in PBS.[1]

-

Final wash: PBS to remove residual detergents and salts.

-

Cleavage of the Linker and Elution of Target Biomolecules

The cleavage conditions depend on the specific type of cleavable linker used.

a) Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker Cleavage

-

Cleavage Reagent: 2% (v/v) hydrazine (B178648) in an aqueous buffer.[2][3]

-

Procedure:

-

Resuspend the washed beads in the 2% hydrazine solution.

-

Incubate at room temperature for 2 hours with shaking.[9]

-

Pellet the beads.

-

Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule. The biotin moiety remains attached to the beads.

-

b) Diazobenzene Linker Cleavage

-

Cleavage Reagent: 25 mM sodium dithionite (B78146) (Na2S2O4) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).[4][10]

-

Procedure:

c) Photocleavable (PC) Linker Cleavage

-

Cleavage Method: Irradiation with near-UV light.[5]

-

Procedure:

-

Resuspend the washed beads in a suitable buffer.

-

Irradiate the sample with a low-intensity, near-UV lamp (e.g., 365 nm) for a specified period (typically 30-60 minutes).

-

Pellet the beads and collect the supernatant containing the released biomolecule.

-

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the key experimental workflows and the logical structure of the cleavable Biotin-TAMRA-Azide probes.

Applications in Research and Drug Development

The unique combination of features in cleavable Biotin-TAMRA-Azide linkers makes them invaluable for a wide range of applications:

-

Activity-Based Protein Profiling (ABPP): These probes are used to identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.

-

Proteomics: They facilitate the enrichment and identification of newly synthesized proteins, post-translationally modified proteins (e.g., glycosylated or ubiquitinated proteins), and protein-protein interaction partners.

-

Drug Target Deconvolution: In drug discovery, these reagents help to identify the specific cellular targets of a drug candidate, providing crucial insights into its mechanism of action.[7]

-

Visualization of Cellular Processes: The TAMRA fluorophore allows for the direct visualization of labeled biomolecules within cells using fluorescence microscopy, enabling the study of their localization and dynamics.

-

Dual Detection and Enrichment: The dual-labeling capability allows for both fluorescent visualization and subsequent affinity purification and analysis by methods like Western blotting or mass spectrometry.[11]

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

The Dde Linker in Biotin Azide Probes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function and application of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker in the design and utility of biotin (B1667282) azide (B81097) probes. These probes are indispensable tools in chemical biology and drug discovery for the selective isolation and identification of target biomolecules. The Dde linker, a hydrazine-cleavable moiety, offers a distinct advantage in overcoming the notoriously strong interaction between biotin and streptavidin, thereby enabling the mild and efficient release of captured proteins and peptides for downstream analysis.

Core Functionality of the Dde Linker

The primary role of the Dde linker within a biotin azide probe is to provide a selectively cleavable connection between the biotin affinity tag and the azide reactive handle.[1][2] This functionality is crucial for applications requiring the recovery of captured biomolecules in their native or near-native state, a task often complicated by the harsh denaturing conditions typically required to disrupt the biotin-streptavidin interaction.[3][4]

The Dde group is stable under a wide range of physiological and experimental conditions, including those used for cell lysis, click chemistry, and stringent washing steps.[2] However, it can be selectively and efficiently cleaved under mild conditions by treatment with hydrazine (B178648) or hydroxylamine.[1][5] This specific cleavability allows for the gentle elution of biotinylated molecules from streptavidin supports, preserving their integrity for subsequent analysis by techniques such as mass spectrometry.[6][7]

Applications in Research and Drug Development

Dde-biotin azide probes are versatile reagents employed in a variety of applications, including:

-

Proteomics and Target Identification: These probes are instrumental in activity-based protein profiling (ABPP) and other chemical proteomics workflows to enrich and identify specific classes of enzymes or proteins that have been metabolically or chemically labeled with an alkyne-containing reporter.[8]

-

Nascent Protein Profiling: In techniques like O-propargyl-puromycin (OPP) labeling combined with click chemistry (OPP-IDCL), Dde-biotin azide probes enable the capture and subsequent release of newly synthesized proteins, providing insights into translational regulation.[7][9]

-

Post-Translational Modification (PTM) Analysis: The ability to gently elute captured proteins makes these probes suitable for the enrichment and analysis of various PTMs, where preserving the modification is critical.

-

Drug Discovery: Dde linkers are being explored in the context of antibody-drug conjugates (ADCs) for the targeted release of therapeutic payloads.[2]

Quantitative Data on Dde Linker Performance

While the qualitative efficiency of Dde linker cleavage is widely reported as high, specific quantitative data on cleavage kinetics and yields under various conditions are not extensively documented in the literature. The most commonly cited condition for cleavage is treatment with 2% aqueous hydrazine at room temperature.[3][10] Incubation times typically range from 30 to 120 minutes.[6][10] It is generally understood that these conditions lead to "quantitative" or near-complete cleavage, though precise percentage yields are often not specified.[2][7]

| Parameter | Condition | Observation | Reference(s) |

| Cleavage Reagent | 2% (v/v) aqueous hydrazine | Standard and effective reagent for Dde linker cleavage. | [3][10] |

| Cleavage Time | 30 - 120 minutes | Sufficient for efficient release of captured molecules. | [6][10] |

| Temperature | Room Temperature | Mild conditions that preserve biomolecule integrity. | [6][10] |

| Cleavage Efficiency | Reported as "high" or "quantitative" | Specific percentage yields are not consistently reported. | [2][7] |

Experimental Protocols

Synthesis of Dde-Biotin-Azide Probes

The synthesis of a Dde-containing biotin azide probe typically involves standard solid-phase or solution-phase peptide synthesis methodologies. A detailed protocol for the synthesis of a trifunctional biotin-Dde-TAMRA-azide probe has been described and can be adapted for other Dde-biotin-azide constructs. The general steps involve the sequential coupling of Fmoc-protected amino acids and other building blocks to a resin, followed by cleavage and purification.

A key precursor, Biotin(dde), can be synthesized according to the following procedure:

-

Dissolve Dimedone (1.1 mmol) in DMF (5 ml).

-

Add Biotin (1.0 mmol), DIC (1.0 mmol), and DMAP (1.0 mmol).

-

Stir the solution for 48 hours.

-

Remove DMF under reduced pressure and add EtOAc.

-

Wash the organic layer with 1M KHSO4 and extract with saturated NaHCO3.

-

Acidify the aqueous solution with HCl and extract with DCM.

-

Dry the organic layer with MgSO4 and concentrate under reduced pressure.

-

Recrystallize the residue in MeOH/H2O (1:1) to yield the target compound.

Protein Enrichment using Dde-Biotin-Azide Probes

The following is a generalized protocol for the enrichment of alkyne-modified proteins from a cell lysate using a Dde-biotin-azide probe. This protocol is based on commercially available kits and published methodologies.

1. Cell Lysis and Protein Extraction:

-

Lyse cells in a suitable buffer (e.g., 200 mM Tris pH 8, 4% CHAPS, 1 M NaCl, 8 M Urea) containing protease inhibitors.

-

Sonicate the lysate on ice to reduce viscosity.

-

Clarify the lysate by centrifugation at 10,000 x g for 5 minutes.

-

Determine the protein concentration of the supernatant.

2. Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the Dde-biotin-azide probe to a final concentration of 40-100 µM.

-

Add copper(II) sulfate (B86663) and a reducing agent (e.g., TCEP or sodium ascorbate) to catalyze the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

3. Protein Precipitation and Washing:

-

Precipitate the proteins by adding methanol (B129727) and chloroform.

-

Pellet the protein by centrifugation and wash the pellet with methanol.

4. Streptavidin Affinity Capture:

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

5. Stringent Washing:

-

Wash the beads sequentially with buffers of increasing stringency to remove non-specifically bound proteins. Typical wash buffers include:

-

1% SDS in PBS

-

8 M urea (B33335) in 100 mM Tris, pH 8

-

20% acetonitrile (B52724) in water

-

6. Dde Linker Cleavage and Elution:

-

Resuspend the washed beads in an elution buffer containing 2% (v/v) aqueous hydrazine.

-

Incubate for 30-120 minutes at room temperature with agitation.

-

Collect the eluate containing the released proteins by centrifugation.

-

Perform additional washes of the beads with PBS or a similar buffer and combine with the initial eluate to maximize recovery.

7. Sample Preparation for Downstream Analysis:

-

The eluted proteins can be further processed (e.g., reduction, alkylation, and tryptic digestion) for analysis by mass spectrometry.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows that utilize Dde-biotin-azide probes.

Caption: Workflow for Nascent Protein Profiling using OPP-IDCL.

Caption: Activity-Based Protein Profiling (ABPP) Workflow.

References

- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]

- 2. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

TAMRA Fluorophore: A Technical Guide to Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and photophysical properties of the TAMRA (carboxytetramethylrhodamine) fluorophore. TAMRA is a versatile and widely used fluorescent dye in biological research and drug development, valued for its brightness and photostability. This document details its spectral characteristics, provides experimental protocols for its use, and illustrates relevant workflows and signaling pathways.

Core Photophysical Properties of TAMRA and Its Derivatives

TAMRA is a rhodamine-based dye that exhibits bright orange-red fluorescence. It is available in various isomeric forms, most commonly as 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The choice between these isomers often depends on the specific conjugation chemistry required for the application. The dye and its derivatives can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids. The key spectral properties are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the conjugation state of the dye.[1]

| Derivative/Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |

| TAMRA (general) | 552 | 578 | ~90,000 | 0.3–0.5 | [2][3] |

| 5-TAMRA | 550 | 575 | 90,000 | - | [4] |

| 5-TAMRA NHS Ester | 546 | 580 | 95,000 | 0.1 | [5] |

| 6-TAMRA | 565 | 580 | - | - | [6] |

| TAMRA (conjugated) | 557 | 583 | - | - | [7] |

| 5(6)-TAMRA, SE | 546 | 579 | - | - | [6] |

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays depend on meticulous experimental execution. Below are detailed protocols for the measurement of TAMRA's fluorescence spectra and for the common application of labeling biomolecules.

Protocol 1: Measurement of TAMRA Excitation and Emission Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of a TAMRA solution using a spectrofluorometer.

Materials:

-

TAMRA fluorophore (free acid or conjugated)

-

Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer like PBS, pH 7.4)

-

Quartz cuvette

-

Spectrofluorometer

Methodology:

-

Sample Preparation:

-

Prepare a dilute stock solution of TAMRA in a suitable solvent (e.g., 1 mg/mL in anhydrous DMSO). Protect the solution from light.

-

Further dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.[8]

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.[8]

-

-

Determination of Emission Spectrum:

-

Set the excitation wavelength to the known maximum absorbance wavelength of TAMRA (e.g., 550 nm).[9]

-

Scan a range of emission wavelengths, starting from approximately 20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., 570 nm to 700 nm).[9]

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[9]

-

-

Determination of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).[9]

-

Scan a range of excitation wavelengths, from a lower wavelength up to just below the emission wavelength (e.g., 400 nm to 570 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Data Analysis:

-

The collected data will be plotted as fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

Protocol 2: Labeling of Biomolecules with TAMRA NHS Ester

This protocol provides a general method for conjugating TAMRA N-hydroxysuccinimide (NHS) ester to primary amines on proteins or amine-modified oligonucleotides.[10]

Materials:

-

TAMRA NHS Ester

-

Biomolecule to be labeled (e.g., protein, peptide)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris.[1][10]

-

Purification column (e.g., desalting column like Sephadex G-25) or spin filter.[10]

Methodology:

-

Preparation of Reagents:

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Separate the labeled biomolecule from the unreacted dye using a desalting column or a spin filter according to the manufacturer's instructions.[10]

-

-

Storage:

-

Store the purified TAMRA-labeled conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[10]

-

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for biomolecule labeling and a simplified representation of a Fluorescence Resonance Energy Transfer (FRET) signaling pathway where TAMRA is commonly used as an acceptor.

Workflow for TAMRA NHS Ester Labeling of a Biomolecule.

Simplified FRET Signaling Pathway with TAMRA as an Acceptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 3. lifetein.com [lifetein.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. rndsystems.com [rndsystems.com]

- 6. genelink.com [genelink.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. edinst.com [edinst.com]

- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 10. youdobio.com [youdobio.com]

In-Depth Technical Guide: Biotin-PEG4-Dde-TAMRA-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, a versatile trifunctional molecule. It is designed for use in a variety of advanced life science research and drug development applications, including chemical biology, proteomics, and antibody-drug conjugate (ADC) development.

Core Quantitative Data

The key quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 1397.64 g/mol | [1] |

| Molecular Formula | C69H96N12O17S | [1][2] |

| CAS Number | 2353409-56-8 | [1][2] |

| Purity | >96% | [2] |

Chemical Structure and Components

This compound is a complex molecule with several key functional components integrated through polyethylene (B3416737) glycol (PEG) linkers. These components provide its multifunctional capabilities.

-

Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification of labeled biomolecules.

-

PEG Linkers (PEG4 and PEG3): The polyethylene glycol spacers (a total of 7 PEG units) increase the molecule's hydrophilicity and bioavailability, while also providing spatial separation between the functional moieties to minimize steric hindrance.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with hydrazine (B178648). This allows for the release of the captured biomolecule from the biotin-streptavidin complex under mild conditions.

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that allows for sensitive detection and quantification of the labeled molecule using fluorescence-based techniques.

-

Azide (B81097) (N3): A functional group that enables covalent attachment to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry". This provides a highly efficient and specific method for bioconjugation.

Experimental Protocols and Applications

This compound is a key reagent in advanced bioconjugation and proteomic workflows. Its utility lies in its ability to simultaneously tag, visualize, and isolate biomolecules.

General Experimental Workflow: Activity-Based Protein Profiling (ABPP)

A primary application of this molecule is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems. The workflow for a typical ABPP experiment using this reagent is outlined below.

Detailed Methodologies

1. Labeling of Target Proteins:

-

An alkyne-functionalized probe, designed to react with the active site of a specific enzyme class, is incubated with a biological sample (e.g., cell lysate, tissue homogenate).

-

The probe forms a stable, covalent bond with the active enzymes.

2. Click Chemistry Reaction:

-

The proteome, now containing alkyne-labeled proteins, is reacted with this compound.

-

This reaction is typically carried out using a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a buffered aqueous solution.

-

The azide group on the reagent reacts with the alkyne group on the labeled protein, forming a stable triazole linkage.

3. Visualization and Initial Analysis:

-

The TAMRA fluorophore allows for in-gel fluorescence scanning to confirm successful labeling and to visualize the protein targets.

4. Affinity Purification:

-

The labeled proteome is incubated with streptavidin-coated beads.

-

The high affinity of the biotin moiety for streptavidin results in the selective capture of the labeled proteins.

-

Unbound proteins are removed through a series of stringent washes.

5. Cleavage and Elution:

-

To release the captured proteins from the streptavidin beads, the Dde linker is cleaved.

-

This is achieved by incubating the beads in a solution of 2% hydrazine in a suitable buffer (e.g., PBS) for 1-2 hours at room temperature.

-

The eluted proteins are now free of the biotin tag, reducing interference in downstream mass spectrometry analysis.

6. Downstream Analysis:

-

The eluted proteins are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Visualization

The versatility of this molecule also extends to its use in elucidating signaling pathways. For instance, it can be used to identify downstream targets of a particular enzyme involved in a signaling cascade.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity purification tag, a bright fluorophore, a cleavable linker, and a bioorthogonal handle makes it an invaluable reagent for a wide range of applications, from proteomics to drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this molecule in your research endeavors.

References

The Solubility of PEGylated Biotin Azide Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of PEGylated biotin (B1667282) azide (B81097) reagents, crucial tools in modern bioconjugation and drug development. Understanding the solubility of these reagents is paramount for successful experimental design, ensuring accurate and reproducible results in applications ranging from protein labeling to targeted drug delivery. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer not only enhances the water solubility of the otherwise hydrophobic biotin molecule but also provides a flexible linker that minimizes steric hindrance.[1][2][3][][5]

Core Concepts in Solubility

The solubility of PEGylated biotin azide reagents is influenced by several factors, including the length of the PEG chain, the nature of the solvent, temperature, and the presence of salts. Generally, a longer PEG chain confers greater hydrophilicity and, therefore, higher solubility in aqueous solutions.[][5] However, for practical laboratory use, these reagents are often first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution, which is then diluted into the final aqueous reaction buffer.[6][7][8]

Quantitative Solubility Data

The following table summarizes the reported solubility of various PEGylated biotin azide reagents in common laboratory solvents. This data has been compiled from multiple supplier technical data sheets to provide a comparative overview.

| Reagent | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |

| Biotin-PEG2-Azide | - | DMSO, DMF | Soluble (qualitative)[8] |

| Biotin-PEG3-Azide | 400.50 | DMF, DMSO | Soluble (qualitative)[9] |

| Biotin-PEG3-Azide | 444.5 | DMF | 10 mg/mL[10] |

| DMSO | 10 mg/mL, 44.45 mg/mL (100 mM), 100 mg/mL (224.95 mM), 252 mg/mL (566.87 mM)[10][11][12] | ||

| PBS (pH 7.2) | 10 mg/mL[10][13] | ||

| Water | Moderately soluble, 10 mg/mL (22.49 mM), 44.45 mg/mL (100 mM)[9][11] | ||

| Biotin-PEG4-SS-Azide | - | DMSO, Water, Ethanol, DMF | May dissolve in DMSO (qualitative)[14] |

| Biotin-PEG11-Azide | 797.0 | DMSO | Soluble (qualitative)[6] |

| Water | Limited solubility[6] | ||

| Biotin-dPEG®11-azide | - | Methylene chloride, DMAC, DMSO | Soluble (qualitative)[7] |

| TAMRA-Azide-PEG-Biotin | 1174.4 | Water, DMSO, DMF, DCM | Soluble (qualitative)[15] |

| DMSO | 100 mg/mL (85.15 mM)[16] |

Note: Solubility values can vary between batches and are affected by factors such as temperature and the purity of the solvent. Some suppliers recommend the use of ultrasonication to aid dissolution.[11][12] For aqueous solutions, it is often recommended to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.[6]

Experimental Protocols

General Protocol for Preparing Stock Solutions

This protocol provides a general guideline for dissolving PEGylated biotin azide reagents to create a stock solution.

-

Equilibration: Allow the vial of the PEGylated biotin azide reagent to warm to room temperature before opening to prevent condensation of moisture, as these reagents can be hygroscopic.[7]

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration. Use a vortex or pipette to mix the solution until the reagent is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[11]

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][12] When stored properly, stock solutions in DMSO are typically stable for several months.

In Vivo Formulation Protocol

For in vivo applications, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. The following is an example protocol:

-

Prepare a concentrated stock solution of the PEGylated biotin azide reagent in DMSO.

-

In a separate tube, prepare the vehicle solution. A common vehicle consists of a mixture of PEG300, Tween 80, and saline.

-

Add the DMSO stock solution to the vehicle, followed by the other components, mixing thoroughly after each addition. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11][12]

Application in Bioconjugation: Click Chemistry Workflow

PEGylated biotin azide reagents are widely used in "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules.[9][17][18] The azide group on the reagent reacts with a terminal alkyne on a target molecule, such as a protein or nucleic acid, in the presence of a copper(I) catalyst to form a stable triazole linkage. This process is known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for biotinylating a biomolecule using a PEGylated biotin azide reagent via CuAAC click chemistry.

This workflow illustrates the key steps in a typical bioconjugation experiment using a PEGylated biotin azide reagent. The enhanced solubility of these reagents is critical for ensuring that the "Click Reaction" proceeds efficiently in the aqueous buffers required for biological experiments. The biotin tag then allows for the straightforward purification and detection of the labeled biomolecule using avidin (B1170675) or streptavidin-based affinity methods.

References

- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 5. precisepeg.com [precisepeg.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biotin-PEG3-azide | PROTAC Linker | TargetMol [targetmol.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Biotin-PEG(4)-SS-Azide | ADC Linker | 1260247-52-6 | Invivochem [invivochem.com]

- 15. TAMRA-Azide-PEG-Biotin, 1797415-74-7 | BroadPharm [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Dde Cleavage with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS). Its utility stems from its orthogonality; it remains stable under the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal.[1][2] This allows for the selective deprotection of specific amino acid side chains, such as those of lysine (B10760008) or ornithine, enabling site-specific modifications like cyclization, branching, or the attachment of labels and conjugates.[1][3] The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine (B178648) in an organic solvent.[1][2][3]

This guide provides a detailed examination of the chemical mechanism of Dde cleavage by hydrazine, presents quantitative data on deprotection efficiency, outlines detailed experimental protocols, and discusses potential side reactions and optimization strategies.

Core Mechanism of Dde Cleavage

The cleavage of the Dde protecting group by hydrazine is a two-step process initiated by a nucleophilic attack.

-

Nucleophilic Attack: The process begins with the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of the Dde group's cyclohexanedione ring.

-

Cyclization and Elimination: This is followed by an intramolecular cyclization that results in the formation of a stable, chromophoric 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one derivative. This reaction releases the primary amine of the amino acid residue.

The formation of this indazole byproduct is particularly advantageous as it absorbs light, allowing the progress of the deprotection reaction to be monitored spectrophotometrically.[1]

Quantitative Analysis of Deprotection Conditions

The efficiency of Dde (and its more hindered analogue, ivDde) removal is highly dependent on the reaction conditions. While a 2% hydrazine solution is standard, optimization is often necessary, especially for complex or sterically hindered peptides.[1][4] A study on the cleavage of the more robust 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group highlights the impact of varying hydrazine concentration, reaction time, and the number of treatments.

| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Observed ivDde Removal Efficiency |

| 1 | 2% | 3 | 3 | Incomplete / Low[4] |

| 2 | 2% | 5 | 3 | ~50%[4] |

| 3 | 2% | 3 | 4 | Nominal increase over Condition 1[4] |

| 4 | 4% | 3 | 3 | Near-complete[4] |

Data summarized from an optimization study on an ACP-K(ivDde) peptide fragment. Efficiency was assessed by analytical HPLC.[4]

These findings demonstrate that for challenging deprotections, simply increasing the reaction time or the number of iterations with 2% hydrazine may not be sufficient.[4] A more effective approach is to increase the hydrazine concentration, with 4% hydrazine providing significantly improved results.[4]

Experimental Protocols

The following are detailed methodologies for Dde/ivDde deprotection. It is critical to perform these procedures in a well-ventilated fume hood, as hydrazine is toxic.

This protocol is the most commonly cited method for routine Dde removal.[1][3][5]

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Prepare approximately 75 mL of solution per gram of peptide-resin.

-

Resin Treatment:

-

Filtration and Repetition:

-

Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the indazole byproduct.[3]

-

Confirmation (Optional): The completion of the reaction can be confirmed by a negative chloranil (B122849) or Kaiser test.

This protocol is recommended for sluggish or incomplete deprotections observed with the standard method.[4]

-

Reagent Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.

-

Resin Treatment:

-

Add the 4% hydrazine/DMF solution to the ivDde-protected peptide-resin.

-

Allow the mixture to react for 3 minutes at room temperature with agitation.

-

-

Filtration and Repetition:

-

Filter the resin.

-

Repeat the treatment two more times with fresh 4% hydrazine solution.

-

-

Washing: Wash the resin thoroughly with DMF.

Factors Influencing Cleavage and Potential Side Reactions

While effective, the use of hydrazine for Dde cleavage requires careful consideration of potential side reactions and influencing factors.

-

Fmoc Group Removal: Hydrazine is basic enough to cleave the Fmoc protecting group. Therefore, if selective Dde removal is desired on a fully protected peptide, the N-terminal Fmoc group should first be replaced with a Boc group, which is stable to hydrazine.[1][3]

-

Peptide Backbone Cleavage: Using hydrazine concentrations higher than 2% can lead to unwanted cleavage of the peptide backbone, particularly at Glycine residues.[3][6][7]

-

Amino Acid Modification: Concentrated hydrazine can also cause the conversion of Arginine (Arg) residues to Ornithine (Orn).[3][6][7]

-

Dde Group Migration: In some instances, the Dde group has been observed to migrate from a lysine side chain to a nearby free amine, such as the N-terminus.[3][8]

The choice of deprotection strategy must therefore balance the need for complete cleavage with the risk of these side reactions.

Conclusion

The cleavage of the Dde protecting group with hydrazine is a robust and indispensable technique in modern peptide chemistry. A thorough understanding of its underlying mechanism, reaction kinetics, and potential side reactions is paramount for its successful application. While the standard 2% hydrazine in DMF protocol is effective for many substrates, researchers must be prepared to optimize conditions, particularly for complex peptides where steric hindrance or aggregation may impede deprotection. By carefully selecting the hydrazine concentration and reaction time, and by protecting other sensitive groups, scientists can effectively utilize the Dde group for the synthesis of advanced and highly specific peptide-based molecules.

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. peptide.com [peptide.com]

- 6. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of the Azide Group in Click Chemistry: A Technical Guide for Researchers

Introduction

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the principles of "click chemistry" have become indispensable. Coined by K.B. Sharpless in 2001, this philosophy emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents, such as water.[1] At the heart of the most prominent click reactions lies a small, yet powerful, functional group: the azide (B81097). This in-depth guide explores the core role of the azide group in the two most prevalent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing technical insights, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Azide Group: A Bioorthogonal Linchpin

The utility of the azide group in click chemistry, especially in biological contexts, stems from its property of being "bioorthogonal." This term, coined by Carolyn R. Bertozzi, refers to a chemical functionality that can react selectively and efficiently in a complex biological environment without interfering with or being perturbed by native biochemical processes.[2] The azide group (N₃) perfectly embodies this concept due to several key characteristics:

-

Abiotic Nature: Azides are virtually absent in biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[3]

-

Small Size and Low Perturbation: The small size of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural and functional disruption.[3][4]

-

Stability: Organic azides are stable in aqueous environments and across a wide pH range, making them compatible with physiological conditions.[5]

-

Specific Reactivity: While intrinsically stable, the azide group possesses a unique reactivity profile, primarily as a 1,3-dipole, that allows it to undergo highly specific cycloaddition reactions with alkynes.[5]

This combination of stability and specific reactivity makes the azide group an ideal chemical "handle" for selectively modifying biomolecules in vitro and in vivo.

Core Click Chemistry Reactions Involving Azides

The cycloaddition of an azide with an alkyne to form a stable triazole ring is the cornerstone of azide-based click chemistry. This transformation is realized through two primary methodologies: the copper-catalyzed and the strain-promoted variants.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[6]

Mechanism: The currently accepted mechanism involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, which facilitates a stepwise cycloaddition to form a six-membered metallacycle that subsequently rearranges to the stable triazole product.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst, which limits the application of CuAAC in living organisms, the strain-promoted azide-alkyne cycloaddition was developed.[8] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition with an azide to occur rapidly and spontaneously without the need for a catalyst.[9]

Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile) through a cyclic transition state to form the triazole product.[10]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions.

| Reaction Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne | Benzyl Azide | 1 - 100 | Very fast kinetics; Requires Cu(I) catalyst and ligands.[10][11] |

| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1 | Copper-free; Slower than CuAAC.[12] |

| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7 | Faster than BCN.[12] |

| SPAAC | DBCO | Benzyl Azide | ~0.6 - 1.0 | Among the fastest cyclooctynes.[12] |

| SPAAC | DIBAC | Fluoroalkyl Azide | 1.2 x 10⁻¹ | Demonstrates influence of azide electronics on rate.[13] |

Note: Reaction rates are dependent on the specific structures of the azide and alkyne, the solvent, and the temperature.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.06 - 0.1[12] |

| DIFO | Not widely reported, generally slower than DBCO |

| DIBO | ~0.3 - 0.7[12] |

| DBCO | ~0.6 - 1.0[12] |

| DIBAC | Varies with azide, can be very fast[13] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry reactions. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: General Procedure for CuAAC-mediated Protein Bioconjugation

This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

-

Azide-modified protein (e.g., 1 mg/mL in PBS)

-

Alkyne-fluorophore (e.g., 10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)

-

Sodium ascorbate (B8700270) (e.g., 100 mM stock in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride (e.g., 100 mM stock in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with PBS to the desired final volume.

-

Add the alkyne-fluorophore to the protein solution to achieve a final concentration typically in 2- to 10-fold molar excess over the protein.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[14]

-

Add the catalyst premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.

-

Add the aminoguanidine solution to a final concentration of 5 mM to scavenge reactive oxygen species.[3]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

-

Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The labeled protein can be purified from excess reagents using size exclusion chromatography or dialysis.

Protocol 2: SPAAC-mediated Live Cell Surface Labeling

This protocol outlines the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

-

Adherent cells grown on coverslips or in a multi-well plate

-

Cell culture medium

-

Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-488)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.

-

Labeling Reaction:

-

Wash the cells twice with warm PBS or serum-free medium.

-

Prepare a solution of the cyclooctyne-fluorophore (e.g., 10-50 µM DBCO-488) in cell culture medium.

-

Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with PBS to remove unreacted fluorophore.

-

Fixation and Mounting:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging: Visualize the labeled cells using fluorescence microscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Drug Discovery Workflow Utilizing Click Chemistry.

Conclusion

The azide group is a cornerstone of click chemistry, enabling the rapid and reliable construction of complex molecules and bioconjugates. Its bioorthogonal nature has revolutionized the study of biological systems and opened new frontiers in drug development. The choice between the copper-catalyzed and strain-promoted azide-alkyne cycloadditions is dictated by the specific experimental context, with CuAAC offering superior kinetics and SPAAC providing unparalleled biocompatibility for in vivo applications. By understanding the fundamental principles, quantitative parameters, and experimental protocols associated with azide-based click chemistry, researchers can effectively harness the power of this remarkable chemical transformation to advance their scientific endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifunctional Chemical Biology Probes

For Researchers, Scientists, and Drug Development Professionals

Trifunctional chemical biology probes are powerful molecular tools designed to investigate complex biological systems. Their modular nature allows for the versatile interrogation of protein function, target identification, and the elucidation of cellular signaling pathways. This guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation associated with the use of these sophisticated probes.

The Core Concept of Trifunctional Probes

Trifunctional probes are distinguished by their three key functional components, each playing a critical role in the experimental workflow. These components are typically assembled around a central scaffold, allowing for a modular approach to probe design and synthesis.

The three essential elements are:

-

Reactive Group (or "Warhead"): This component is responsible for forming a stable, covalent bond with a target protein. The choice of reactive group is dictated by the target protein family and the experimental goals. Common reactive groups include:

-

Photoaffinity Labels (e.g., Diazirines, Benzophenones): These groups become highly reactive upon exposure to UV light, enabling the capture of both covalent and non-covalent protein interactions in a temporally controlled manner.

-

Activity-Based Moieties (e.g., Sulfonyl Fluorides, Michael Acceptors): These groups are designed to react with specific nucleophilic residues within the active site of an enzyme, providing a readout of enzymatic activity.

-

-

Reporter Tag: This component allows for the detection and visualization of probe-labeled proteins. Common reporter tags include:

-

Fluorophores (e.g., Rhodamine, Fluorescein): Enable the direct visualization of labeled proteins in-gel or in-cell via fluorescence imaging.

-

Biotin: A high-affinity tag for

-

An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide (CAS: 2353409-56-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a versatile, trifunctional molecule designed for advanced applications in chemical biology, proteomics, and drug development. This reagent incorporates three key functionalities on a flexible polyethylene (B3416737) glycol (PEG) scaffold:

-

A Biotin (B1667282) Moiety: Enables high-affinity binding to streptavidin for enrichment and purification of labeled biomolecules.

-

A TAMRA Fluorophore: A bright, orange-red fluorescent dye for sensitive detection and visualization.

-

An Azide (B81097) Group: A reactive handle for covalent conjugation to alkyne-modified biomolecules via "click chemistry".